

Allyl Heptanoate: A Technical Guide to its JECFA and FEMA GRAS Status

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Compound of Interest

Compound Name: Allyl Heptanoate

Cat. No.: B090113

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and regulatory status of **allyl heptanoate** as a flavoring substance, focusing on its evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and its Generally Recognized as Safe (GRAS) status as determined by the Flavor and Extract Manufacturers Association (FEMA). This document synthesizes key toxicological data, details experimental methodologies from pivotal studies, and presents metabolic pathways and experimental workflows through structured diagrams.

Regulatory Status and Identification

Allyl heptanoate, a synthetic flavoring substance with a fruity, pineapple-like aroma, has been evaluated by major international regulatory bodies for its safety in food.

- **JECFA:** **Allyl heptanoate** is listed as JECFA number 4. In 1990, JECFA established a group Acceptable Daily Intake (ADI) for **allyl heptanoate**, allyl hexanoate, and allyl isovalerate, which was maintained in 1996. This group ADI is 0-0.05 mg/kg of body weight, expressed as allyl alcohol.
- **FEMA GRAS:** **Allyl heptanoate** is designated as FEMA number 2031 and is considered GRAS under the conditions of its intended use as a flavoring ingredient.

Table 1: Identification of **Allyl Heptanoate**

Identifier	Value
Chemical Name	2-Propenyl heptanoate
Synonyms	Allyl enanthate, Allyl heptoate
CAS Number	142-19-8
JECFA Number	4
FEMA Number	2031
Chemical Formula	C ₁₀ H ₁₈ O ₂
Molecular Weight	170.25 g/mol

Toxicological Data

The safety of **allyl heptanoate** has been assessed through various toxicological studies, including acute, subchronic, and in vitro hydrolysis and metabolism studies.

Acute Oral Toxicity

Acute toxicity studies have been conducted in several rodent species to determine the median lethal dose (LD50).

Table 2: Acute Oral Toxicity of **Allyl Heptanoate**

Species	Sex	LD50 (mg/kg bw)	95% Confidence Interval	Reference
Rat	Male & Female	500	392-638	Jenner et al., 1964
Mouse	Male & Female	630	514-772	Jenner et al., 1964
Guinea Pig	Male & Female	444	-	Jenner et al., 1964

Subchronic Oral Toxicity

A key subchronic toxicity study was conducted in rats to evaluate the effects of repeated dietary exposure to **allyl heptanoate**.

Table 3: Summary of an 18-Week Subchronic Oral Toxicity Study of **Allyl Heptanoate** in Rats

Dietary Concentration (ppm)	Approximate Daily Intake (mg/kg bw)	Key Findings	Reference
0	0	Control group	Taylor et al., 1964
1000	~50	Gross liver enlargement	Taylor et al., 1964
2500	~125	Gross liver enlargement	Taylor et al., 1964
10000	~500	Severe dose-related growth depression, poor food efficiency, gross liver enlargement, enlarged kidneys (both sexes), enlarged hearts (males only)	Taylor et al., 1964

Metabolism and Hydrolysis

The metabolic fate of **allyl heptanoate** is a critical aspect of its safety assessment. It is rapidly hydrolyzed in the body, and its toxicity is primarily attributed to its metabolite, allyl alcohol.

Hydrolysis

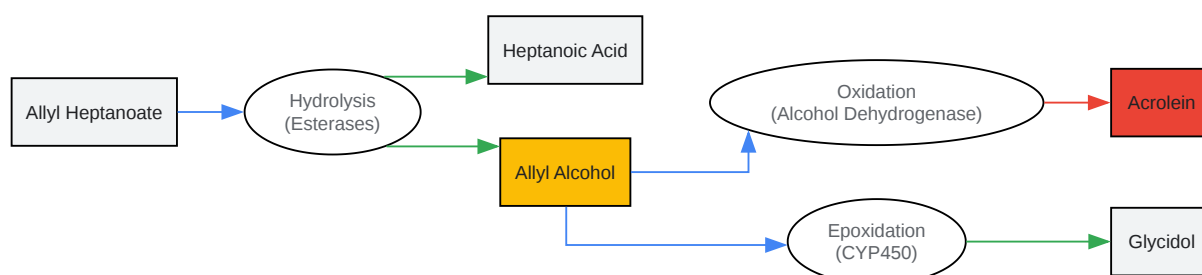
In vitro studies have demonstrated the rapid hydrolysis of **allyl heptanoate** by gastrointestinal enzymes.

Table 4: In Vitro Hydrolysis of **Allyl Heptanoate**

System	Rate of Hydrolysis	Reference
Artificial Gastric Juice	Slow	Longland et al., 1977
Artificial Pancreatic Juice	Rapid	Longland et al., 1977
Rat Small Intestinal Mucosa Homogenate	Very Rapid	Longland et al., 1977
Rat Liver Homogenate	Very Rapid	Longland et al., 1977

Metabolic Pathway

Following hydrolysis, **allyl heptanoate** yields heptanoic acid and allyl alcohol. Heptanoic acid is a fatty acid that is readily metabolized. Allyl alcohol is metabolized via two main pathways: oxidation to acrolein or epoxidation to glycidol. Acrolein is a major contributor to the observed toxicity.



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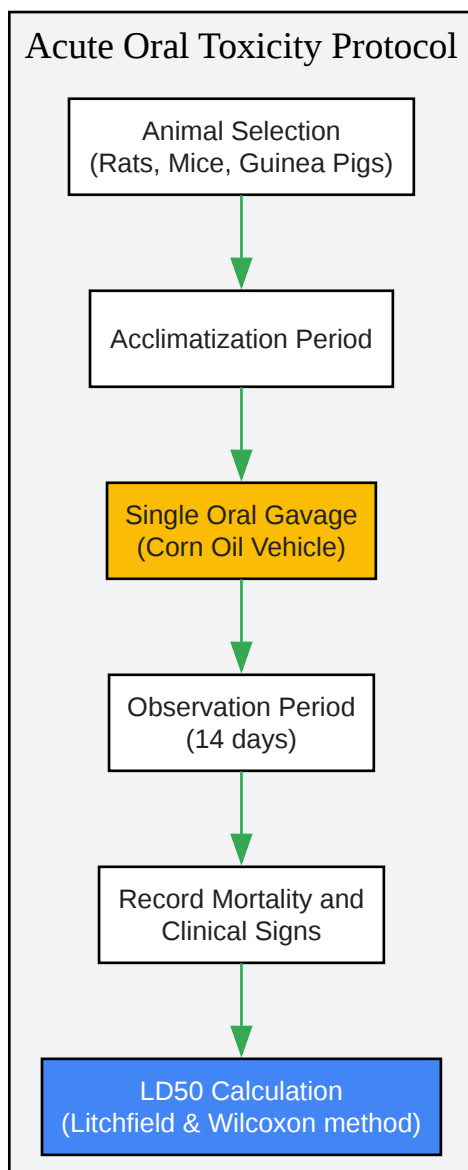
Metabolic pathway of **allyl heptanoate**.

Experimental Protocols

Detailed methodologies from key studies are crucial for the interpretation of toxicological data. The following sections summarize the protocols from the pivotal studies cited in the JECFA evaluation.

Acute Oral Toxicity Study (Jenner et al., 1964)

This study aimed to determine the acute oral LD50 of various flavoring substances, including **allyl heptanoate**, in different rodent species.



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Workflow for the acute oral toxicity study.

- Test Animals: Male and female albino rats (Osborne-Mendel strain), albino mice (Swiss-Webster strain), and guinea pigs.

- **Housing and Diet:** Animals were housed in individual cages and provided with a standard laboratory diet and water ad libitum.
- **Test Substance Administration:** **Allyl heptanoate** was administered as a single oral dose by gavage. The vehicle used was corn oil.
- **Dose Levels:** A range of dose levels was used to determine the dose that would cause mortality in 50% of the animals.
- **Observation Period:** Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing.
- **Data Analysis:** The LD50 values and their 95% confidence intervals were calculated using the method of Litchfield and Wilcoxon.

18-Week Subchronic Oral Toxicity Study (Taylor et al., 1964)

This study evaluated the effects of repeated dietary exposure to **allyl heptanoate** in rats.

- **Test Animals:** Weanling Osborne-Mendel rats (equal numbers of males and females).
- **Housing and Diet:** Animals were housed individually and fed a basal laboratory diet to which **allyl heptanoate** was added.
- **Test Substance Administration:** **Allyl heptanoate** was incorporated into the diet at concentrations of 0, 1000, 2500, and 10,000 ppm.
- **Study Duration:** 18 weeks.
- **Parameters Monitored:**
 - **General Health:** Daily observation for clinical signs of toxicity.
 - **Body Weight and Food Consumption:** Measured weekly.
 - **Hematology and Clinical Chemistry:** Not detailed in the available summary.

- Gross Pathology: At termination, all animals were subjected to a complete gross necropsy.
- Organ Weights: Weights of major organs, including the liver, kidneys, and heart, were recorded.
- Histopathology: Microscopic examination of major organs and any gross lesions.

In Vitro Hydrolysis Study (Longland et al., 1977)

This study investigated the rate of hydrolysis of various flavoring esters, including **allyl heptanoate**, in simulated gastrointestinal fluids and rat tissue preparations.

- Test Systems:
 - Artificial Gastric Juice: Pepsin in saline, pH 1.2.
 - Artificial Pancreatic Juice: Pancreatin in saline, pH 8.0.
 - Rat Tissue Homogenates: Freshly prepared homogenates of small intestinal mucosa and liver from male Wistar rats.
- Methodology:
 - The ester was incubated with the respective test system at 37°C.
 - Aliquots were taken at various time points.
 - The disappearance of the ester was measured by gas-liquid chromatography.
- Data Analysis: The rate of hydrolysis was determined from the decrease in ester concentration over time.

In Vitro Metabolism of Allyl Alcohol (Patel et al., 1980)

This study elucidated the metabolic pathways of allyl alcohol, the primary metabolite of **allyl heptanoate**.

- Test System: Rat liver and lung 9000g supernatant fractions and microsomes.

- Methodology:
 - Allyl alcohol was incubated with the tissue preparations in the presence of appropriate cofactors (e.g., NAD⁺, NADP⁺).
 - Metabolites (acrolein, acrylic acid, glycidol, glycidaldehyde) were identified and quantified using high-pressure liquid chromatography (HPLC).
 - The role of specific enzymes was investigated using inhibitors (e.g., pyrazole for alcohol dehydrogenase, disulfiram for aldehyde dehydrogenase).

Conclusion

The comprehensive evaluation by JECFA and the GRAS determination by FEMA confirm that **allyl heptanoate** is safe for its intended use as a flavoring substance at current estimated levels of intake. The toxicological profile of **allyl heptanoate** is well-characterized, with its effects being primarily attributable to its rapid hydrolysis to allyl alcohol and subsequent metabolism to acrolein. The established group ADI provides a health-based guidance value for safe consumption. This technical guide provides researchers, scientists, and drug development professionals with a detailed understanding of the scientific basis for the regulatory status of **allyl heptanoate**.

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